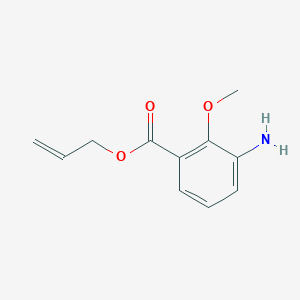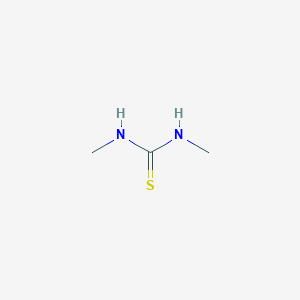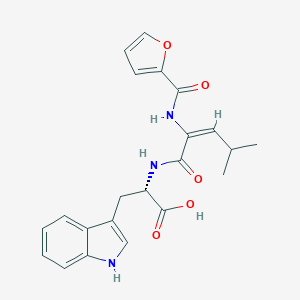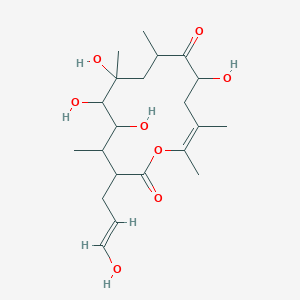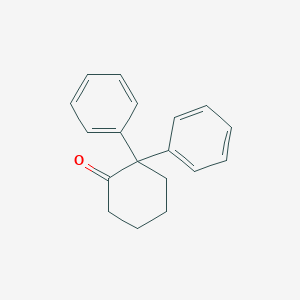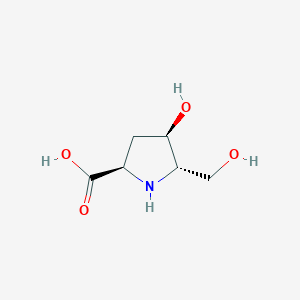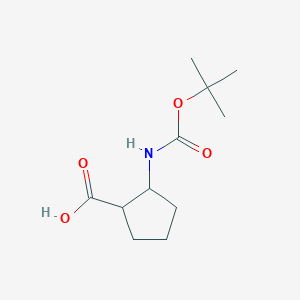
2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the use of tert-butoxycarbonyl chloride (BocCI) for introducing Boc groups into amino acids. This process is important for protecting amino acid functionalities during chemical synthesis. The resulting protected amino acids are used as the starting materials in dipeptide synthesis with commonly used coupling reagents.
Molecular Structure Analysis
The molecular formula of this compound is C11H19NO4 . Its InChI Code is 1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) .
Chemical Reactions Analysis
This compound plays a significant role in various chemical reactions. For instance, it is used in the synthesis and resolution of constrained cyclopropane analogues of phenylalanine. It is also used in the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids. Furthermore, it is used in the N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 229.28 g/mol . The compound should be stored in a dry place at a temperature between 2-8°C .
Scientific Research Applications
Supramolecular Self-Assembly
- Research on cyclopentane derivatives, including tert-butyl derivatives of carboxylic acid, has highlighted their role in supramolecular self-assembly. These compounds form racemic crystals, which are essential for understanding the molecular arrangements and interactions in crystal structures (Kălmān et al., 2001).
Synthesis and Resolution of Cyclopropane Analogues
- A study on the synthesis and resolution of constrained cyclopropane analogues of phenylalanine, which include N-tert-butoxycarbonyl amino acids, demonstrates the importance of these compounds in producing optically pure compounds, useful in various chemical syntheses (Jiménez et al., 2001).
Efficient Synthesis of Benzyl Amino Acid Derivatives
- The efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids shows the utility of tert-butoxycarbonyl amino acids in creating complex organic molecules (Koseki et al., 2011).
Enantiopure Non-Natural Alpha-Amino Acids
- Research on synthesizing enantiopure non-natural alpha-amino acids using tert-butyl derivatives highlights the role of these compounds in producing specialized amino acids, which are significant in various biochemical applications (Constantinou-Kokotou et al., 2001).
- The use of tert-butoxycarbonyl chloride (BocCI) for introducing Boc groups into amino acids shows the importance of tert-butoxycarbonyl compounds in protecting amino acid functionalities during chemical synthesis (Vorbrüggen, 2008).
N-tert-Butoxycarbonylation of Amines
- N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate demonstrates a vital application in modifying the chemical nature of amines, critical in synthesizing complex organic molecules (Heydari et al., 2007).
Polymorphic Forms in Crystal Structures
- Studies on polymorphic forms of tert-butoxycarbonyl amino acids in crystal structures are essential for understanding the conformational behavior of these compounds (Gebreslasie et al., 2011).
Practical Synthesis of Cyclohexyl Amino Acids
- An enantioselective synthesis of tert-butoxycarbonyl amino cyclohexyl acids from ethyl dihydroxypropanoate illustrates the practical applications of these compounds in producing specific enantiomers of amino acids (Alonso et al., 2005).
Amino Acid-Based Polyacetylenes
- The synthesis of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives, shows the potential of these compounds in polymer chemistry (Gao et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEPEVBYNBQNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
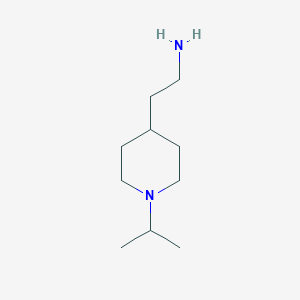

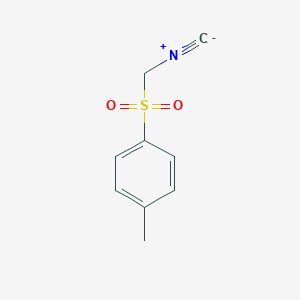
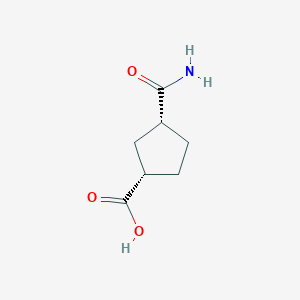
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

